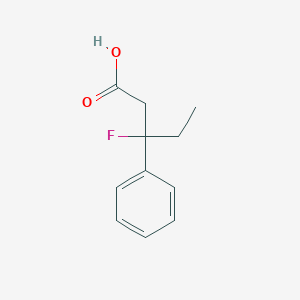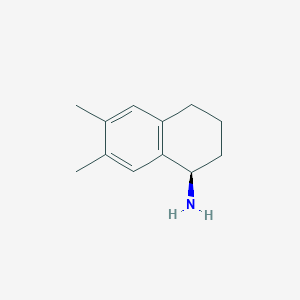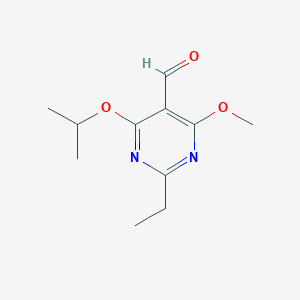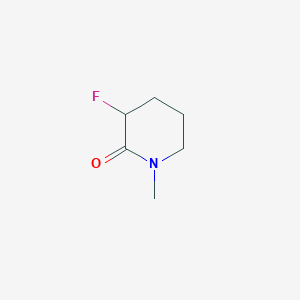
2,5-Dichloro-4-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-phenylpyrimidine typically involves the chlorination of a pyrimidine precursor. One common method starts with 2,4-dichloropyrimidine, which undergoes a substitution reaction with phenyl groups under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as DMF or ethanol are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and palladium on carbon (Pd/C) for reduction are employed.
Major Products: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine group can yield 2-amino-5-chloro-4-phenylpyrimidine .
Scientific Research Applications
2,5-Dichloro-4-phenylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 2,5-Dichloro-4-phenylpyrimidine, used in similar applications.
2,5-Dichloro-4-methylpyrimidine: Another derivative with comparable chemical properties but different biological activities.
Uniqueness: this compound is unique due to its phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacological agent compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C10H6Cl2N2 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2,5-dichloro-4-phenylpyrimidine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
IFKZCTXAQDMSDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate](/img/structure/B13108540.png)






![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)


